3-Phenoxyazetidine oxalate

Serotonin transporter Monoamine reuptake CNS drug discovery

3-Phenoxyazetidine oxalate (CAS 132924-57-3) is the oxalic acid addition salt of 3-phenoxyazetidine, a four-membered nitrogen-containing heterocycle bearing a phenoxy substituent at the 3-position of the azetidine ring. The parent free base, 3-phenoxyazetidine (CAS 76263-18-8), was originally disclosed as a representative anorexigenic agent with central nervous system (CNS) activity in US Patent 4,379,151 and later identified as a modulator of monoamine transporters—binding to the catecholamine uptake carrier and inhibiting reuptake of dopamine, norepinephrine, and serotonin, as well as inhibiting monoamine oxidase (MAO) enzymes.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 132924-57-3
Cat. No. B149241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxyazetidine oxalate
CAS132924-57-3
Synonyms3-PHENOXY-AZETIDINE OXALATE
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6)
InChIKeySJAQQUXPBCFIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxyazetidine Oxalate (CAS 132924-57-3): Procurement-Ready Building Block for CNS-Targeted Medicinal Chemistry


3-Phenoxyazetidine oxalate (CAS 132924-57-3) is the oxalic acid addition salt of 3-phenoxyazetidine, a four-membered nitrogen-containing heterocycle bearing a phenoxy substituent at the 3-position of the azetidine ring . The parent free base, 3-phenoxyazetidine (CAS 76263-18-8), was originally disclosed as a representative anorexigenic agent with central nervous system (CNS) activity in US Patent 4,379,151 and later identified as a modulator of monoamine transporters—binding to the catecholamine uptake carrier and inhibiting reuptake of dopamine, norepinephrine, and serotonin, as well as inhibiting monoamine oxidase (MAO) enzymes . The oxalate salt form (molecular formula C₁₁H₁₃NO₅, molecular weight 239.22 g/mol) is offered by multiple chemical suppliers as a research-grade building block, typically at ≥95% purity, and is used as a synthetic intermediate for preparing 3-phenoxy-1-azetidinecarboxamides with anticonvulsant activity and dihydropyrimidine carboxamide TREX1 modulators .

Crystalline oxalate salt for accurate weighing, ambient storage, and direct formulation
Reported SERT-preferring profile supports serotonergic probe research
Building block for carboxamide libraries and TREX1 modulator synthesis

3-Phenoxyazetidine Oxalate Procurement: Why Salt Form and Substituent Identity Preclude Simple Analog Swapping


3-Phenoxyazetidine oxalate cannot be substituted interchangeably with its free base (CAS 76263-18-8), its hydrochloride salt (CAS 301335-39-7), or other 3-substituted azetidine oxalates without altering experimental outcomes. The free base is reported as a low-melting solid (mp 83–85 °C) requiring careful handling, whereas the oxalate counterion confers crystallinity and improved solid-state stability . The hydrochloride salt mandates storage at 2–8 °C under inert gas, introducing cold-chain logistics absent for the oxalate form . Among 3-substituted azetidine oxalates, the phenoxy group imparts distinct lipophilicity and a specific serotonin transporter (SERT) pharmacological profile (EC₅₀ 19 nM at SERT versus IC₅₀ 6,660 nM at DAT, an approximately 350-fold selectivity window) that cannot be replicated by methoxy, propoxy, or unsubstituted analogs . The quantitative evidence below demonstrates that both the salt counterion and the 3-phenoxy substituent are functionally coupled to the compound's handling properties, biological target engagement, and synthetic utility.

Salt Form
Oxalate: crystalline, ambient storage, accurate weighing
Free base: low-melting solid (~83°C), cold storage, handling losses
Counterion
Oxalate: ambient, no inert gas required
Hydrochloride: 2–8°C, inert gas; cold-chain logistics may shift workflow
3-Substituent
Phenoxy: defined SERT/DAT selectivity profile
Methoxy, propoxy, or unsubstituted: different transporter profiles may alter target engagement

Quantitative Differentiation Evidence for 3-Phenoxyazetidine Oxalate: Head-to-Head and Cross-Study Comparisons


Serotonin Transporter (SERT) Selectivity Over Dopamine Transporter (DAT): ~350-Fold Window in Rat Brain Synaptosomes

3-Phenoxyazetidine exhibits a pronounced selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). In rat brain synaptosome preparations, the compound induced 5-HTT-mediated [³H]5-HT release with an EC₅₀ of 19 nM . By contrast, its inhibitory potency at DAT-mediated [³H]dopamine release was IC₅₀ = 6,660 nM in the same species and tissue preparation , with an independent dataset reporting IC₅₀ = 16,500 nM for inhibition of [³H]dopamine uptake in Wistar rat striatal synaptosomes . The calculated SERT/DAT selectivity ratio is approximately 350- to 870-fold. This profile distinguishes 3-phenoxyazetidine from non-selective monoamine releasers and positions it as a SERT-preferring pharmacological probe. Among 3-aryl-3-arylmethoxyazetidine congeners reported in the literature, SERT selectivity is a class-recognized feature, with the dichloro-substituted derivative 7c achieving Kᵢ = 1.0 nM at SERT; however, the unsubstituted 3-phenoxy variant provides a baseline selectivity window without halogen-dependent metabolic liabilities .

SERT vs DAT Selectivity
Head-to-head
SERT EC₅₀ 19 nM; DAT IC₅₀ 6,660 nM. Approx. 350–870-fold selectivity window.
Supports SERT-preferring probe context for CNS research
Rat brain synaptosomes; [³H]5-HT release/[³H]DA release; ChEMBL/BindingDB
Serotonin transporter Monoamine reuptake CNS drug discovery SERT/DAT selectivity

Solid-State Handling Advantage: Oxalate Salt Crystallinity Versus Free Base Low-Melting Solid

The free base of 3-phenoxyazetidine is characterized as a low-melting solid with a melting point of 83–85 °C . Low-melting solids present practical challenges in compound management: they are prone to sintering, difficult to weigh accurately, and may exhibit batch-dependent amorphous content. Conversion to the oxalate salt (CAS 132924-57-3) yields a crystalline material with a substantially higher melting point, as demonstrated by the structurally analogous 3-[4-(trifluoromethyl)phenoxy]azetidine oxalate, which melted at 176–178 °C after recrystallization from ethanol, and 3-(3-chlorophenoxy)-1-(α-methylbenzyl)azetidine oxalate, which melted at 141–144 °C after recrystallization from ethanol . For the broader class of azetidine oxalates, oxalate salt formation is consistently associated with enhanced crystallinity, improved stability under standard laboratory conditions, and easier purification by recrystallization compared to the corresponding free bases, which are frequently isolated as oils or low-melting solids . The molecular weight shift from 149.19 g/mol (free base, C₉H₁₁NO) to 239.22 g/mol (oxalate salt, C₁₁H₁₃NO₅) must be accounted for in stoichiometric calculations during synthesis and biological assay preparation .

Salt Form Handling
Class-level
Oxalate crystalline (analog mp ≥141°C) vs free base mp 83–85°C. MW shift +90.03 g/mol.
Enables accurate weighing and ambient storage for procurement
Data from structurally analogous azetidine oxalates in patent family
Salt selection Solid-state chemistry Compound handling Crystallinity

Demonstrated Anorexigenic Activity: Representative Compound Status in the 3-Phenoxyazetidine Patent Class

US Patent 4,379,151 explicitly identifies 3-phenoxyazetidine (the parent free base) as the representative compound among the claimed 3-phenoxyazetidines that demonstrated 'good activity' in the anorexigenic test paradigm . The anorexigenic property was determined according to the procedure of Roszkowski and Kelly (J. Pharmacol. Exptl. Therap. 140, 367–374, 1963) as modified by Alphin and Ward (Toxicology and Applied Pharmacology 14, 182–191, 1969) . This validated assay measures food intake suppression in rats and was used to benchmark fenfluramine hydrochloride, a clinically established anorectic agent. Within the same patent, substituted 3-phenoxyazetidine variants bearing aminocarbonyl (–CONH₂) and trifluoromethyl (–CF₃) groups at the phenyl ring were also claimed, but 3-phenoxyazetidine (R = H) was singled out as the representative compound with good activity . While the patent does not disclose explicit ED₅₀ values, the designation of the unsubstituted 3-phenoxyazetidine as the representative compound implies that the 3-phenoxy substituent without additional ring functionalization is sufficient to confer anorexigenic efficacy in this standardized in vivo paradigm. The oxalate salt form (CAS 132924-57-3) provides the same pharmacophore in a crystalline, weighable format suitable for in vivo dosing formulation .

Anorexigenic Activity
Data to verify
Designated representative compound with reported activity in rat feeding model (Roszkowski & Kelly). Exact ED₅₀ not disclosed.
Supports feeding behavior research context
Patent qualitative designation; class-level inference for azetidine class
Anorexigenic Appetite suppression CNS pharmacology Feeding behavior

Synthetic Utility as a Carboxamide Precursor: Direct Conversion to Anticonvulsant 3-Phenoxy-1-azetidinecarboxamides

3-Phenoxyazetidine oxalate serves as the direct precursor for N-lower-alkyl 3-phenoxy-1-azetidinecarboxamides, a compound class with demonstrated anticonvulsant activity in mouse models of epilepsy . In US Patent 4,226,861, the oxalic acid salt of 3-(4-trifluoromethylphenoxy)azetidine was converted to N-methyl 3-(4-trifluoromethylphenoxy)-1-azetidinecarboxamide in 65% yield by reaction with methyl isocyanate in benzene, followed by recrystallization (mp 154–157 °C) . The general method partitions the oxalate salt between benzene and aqueous potassium hydroxide to liberate the free base in situ, followed by treatment with the appropriate isocyanate at 5–20 °C . Anticonvulsant testing was performed in groups of five adult female mice at 50 and 150 mg/kg i.p. using maximal electroshock (MES; 60 Hz, 5 msec pulse width, 34 mA, 0.2 sec) and pentylenetetrazole (PTZ; 120 mg/kg i.p.) challenge models; protection against tonic seizures was the measured endpoint . The oxalate salt form is preferred as the isolated, analytically pure starting material for this carbamoylation sequence, as the free base's low melting point (83–85 °C) complicates storage and accurate stoichiometric dispensing . Furthermore, the oxalate counterion can be cleanly removed by aqueous base partitioning, leaving no residual counterion that might interfere with downstream isocyanate coupling .

Carboxamide Synthesis
Head-to-head
65% yield (oxalate route) vs 14% (methanesulfonate route). Product mp elevation +15–18°C.
Higher synthetic efficiency for SAR library construction
Representative example (trifluoromethyl analog); isocyanate coupling in benzene/KOH
Anticonvulsant Carboxamide synthesis Building block Epilepsy

Storage Stability Differentiation: Oxalate Salt Ambient Storage Versus Hydrochloride Salt Cold-Chain Requirement

The three common salt forms of 3-phenoxyazetidine—oxalate (CAS 132924-57-3), hydrochloride (CAS 301335-39-7), and free base (CAS 76263-18-8)—exhibit materially different storage requirements that directly affect procurement and laboratory workflow decisions . The hydrochloride salt is specified for storage at 2–8 °C under inert gas (nitrogen or argon) , consistent with the hygroscopic nature of many amine hydrochloride salts. In contrast, the oxalate salt is typically stored long-term in a cool, dry place at ambient temperature, without requiring inert atmosphere, based on the general stability profile of crystalline azetidine oxalate salts which are characterized as 'generally stable under standard conditions' . The free base (mp 83–85 °C) requires storage at −4 °C for short-term (1–2 weeks) or −20 °C for long-term (1–2 years) to prevent thermal degradation and moisture absorption . The oxalate salt's ambient storage tolerance reduces reliance on cold-chain shipping, eliminates freeze–thaw cycling concerns during repeated compound access, and simplifies inventory management for laboratories screening multiple azetidine-based building blocks in parallel.

Storage Comparison
Cross-study
Oxalate: ambient, no inert gas. HCl: 2–8°C, inert gas. Free base: –20°C long-term.
Simplified logistics; no cold-chain requirement for oxalate
Supplier data; class-level inference for crystalline azetidine oxalate stability
Salt form selection Compound stability Laboratory logistics Procurement

3-Phenoxyazetidine Oxalate (CAS 132924-57-3): Evidence-Backed Application Scenarios for Scientific Procurement


Serotonergic CNS Probe Development: SERT-Selective Pharmacological Tool Compound Synthesis

The approximately 350-fold SERT-over-DAT selectivity of 3-phenoxyazetidine (SERT EC₅₀ 19 nM vs DAT IC₅₀ 6,660 nM in rat brain synaptosomes) supports its use as a starting scaffold for developing serotonergic pharmacological probes . The crystalline oxalate salt enables accurate weighing of sub-milligram quantities for in vitro dose–response studies, while the free base can be liberated quantitatively by aqueous base partition for subsequent N-functionalization. Medicinal chemistry teams pursuing SERT-selective ligands for feeding behavior, mood, or anxiety indications can use this compound to benchmark the selectivity window of new analogs. The oxalate salt format also facilitates direct formulation for in vivo microdialysis or feeding studies, leveraging the compound's established anorexigenic activity in the Roszkowski & Kelly rat model .

Anticonvulsant SAR Library Synthesis: High-Yield Carboxamide Derivatization Platform

3-Phenoxyazetidine oxalate is the preferred starting material for generating N-lower-alkyl 3-phenoxy-1-azetidinecarboxamide libraries with anticonvulsant activity. The oxalate salt route achieves carboxamide yields up to 65% (vs 14% for the methanesulfonate salt alternative), representing a 4.6-fold improvement in synthetic efficiency per coupling step . The higher melting point of the oxalate-derived carboxamide products (Δ mp +15 to 18 °C relative to methanesulfonate-derived products) facilitates purification by recrystallization and analytical characterization by differential scanning calorimetry (DSC) . The anticonvulsant activity of the resulting carboxamides has been validated in maximal electroshock (MES) and pentylenetetrazole (PTZ) mouse models at 50 and 150 mg/kg i.p., providing a translational efficacy benchmark for new analogs .

Multi-Gram Building Block Procurement for TREX1 Modulator and CNS Drug Discovery Programs

3-Phenoxyazetidine (as the free base liberated from the oxalate salt) has been specifically cited as a synthetic intermediate in the preparation of dihydropyrimidine carboxamide derivatives that function as TREX1 modulators, a target implicated in autoimmune and inflammatory diseases . The oxalate salt's ambient storage stability (no cold-chain requirement, in contrast to the hydrochloride salt which mandates 2–8 °C storage under inert gas) makes it the logistically simpler form for multi-gram procurement in medicinal chemistry laboratories . For CROs and pharmaceutical discovery groups synthesizing focused compound libraries, the oxalate salt provides a single, analytically uniform batch that can be stored at room temperature and accessed repeatedly over months-long synthesis campaigns without freeze–thaw degradation concerns.

Comparator Benchmarking in Monoamine Transporter Selectivity Profiling

The defined SERT/DAT selectivity profile (EC₅₀ 19 nM / IC₅₀ 6,660 nM = ~350× window) makes 3-phenoxyazetidine a useful reference compound for benchmarking novel monoamine transporter ligands . When evaluating new 3-substituted azetidine or azetidine-oxetane hybrids for transporter selectivity, this compound provides a quantitative baseline for SERT potency and SERT/DAT discrimination. The oxalate salt's crystallinity ensures reproducible solution concentrations for head-to-head comparator assays, eliminating the weighing inaccuracies associated with the low-melting (83–85 °C) free base . This application is particularly relevant for academic screening centers and pharmaceutical neuroscience units that require authenticated reference standards with documented transporter activity profiles.

Application
Selection Property
Validation Focus
Serotonergic CNS Probe Development
SERT/DAT selectivity profile
SERT-mediated endpoint response, selectivity benchmarking
Anticonvulsant SAR Library Synthesis
Oxalate salt for high-yield carboxamide synthesis
Carboxamide yield and purity, MES/PTZ model endpoints
Multi-Gram Building Block for TREX1 Modulator Programs
Ambient-stable oxalate salt form
Storage stability, batch consistency, no cold-chain dependency
Monoamine Transporter Selectivity Reference Standard
Defined SERT/DAT selectivity as comparator
Assay reproducibility, SERT/DAT discrimination
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